molecular formula C18H27NO6 B607313 endo-BCN-PEG2-acid CAS No. 1993134-72-7

endo-BCN-PEG2-acid

Katalognummer: B607313
CAS-Nummer: 1993134-72-7
Molekulargewicht: 353.42
InChI-Schlüssel: IAUAMLUNAMJRHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUAMLUNAMJRHF-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Molecular Identity and Chemical Classification

The chemical entity endo-bicyclononyne-polyethylene glycol 2-acid possesses a precise molecular identity characterized by the systematic name 3-(2-{2-[({[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methoxy}carbonyl)amino]ethoxy}ethoxy)propanoic acid. This compound exhibits a molecular formula of C18H27NO6 with a corresponding molecular weight of 353.4 grams per mole, establishing its classification within the broader category of polyethylene glycol-based bioorthogonal reagents. The Chemical Abstracts Service registry number 1993134-72-7 provides definitive identification for this specific stereoisomeric form.

The molecular architecture comprises three distinct functional domains that collectively define its chemical behavior and biological utility. The bicyclononyne core structure represents a highly strained cycloalkyne system featuring the characteristic bicyclo[6.1.0]non-4-yne scaffold, which imparts exceptional reactivity toward azide-containing substrates through strain-promoted cycloaddition mechanisms. The polyethylene glycol spacer component consists of two ethylene glycol units that enhance aqueous solubility and provide conformational flexibility while minimizing steric hindrance during bioconjugation processes. The terminal carboxylic acid functionality enables facile coupling reactions with primary amine groups through standard amide bond formation protocols, typically employing carbodiimide-mediated activation strategies.

Stereochemical considerations play a crucial role in defining the compound's reactivity profile and biological performance characteristics. The endo configuration refers to the specific spatial arrangement of substituents relative to the bicyclononyne ring system, contrasting with the alternative exo stereoisomer that exhibits different chemical and physical properties. Research investigations have demonstrated that the endo stereoisomer displays distinct fluorescence modulation capabilities and altered steric interactions in cycloaddition products compared to its exo counterpart.

Molecular Parameter Value Reference
Molecular Formula C18H27NO6
Molecular Weight 353.4 g/mol
Chemical Abstracts Service Number 1993134-72-7
Stereochemical Configuration endo
Functional Groups Bicyclononyne, Polyethylene Glycol, Carboxylic Acid

Historical Development in Bioorthogonal Chemistry

The emergence of endo-bicyclononyne-polyethylene glycol 2-acid represents a significant milestone in the evolutionary trajectory of bioorthogonal chemistry, building upon foundational discoveries that established strain-promoted cycloaddition as a cornerstone methodology for biological system modification. The historical development traces back to the pioneering work on cyclooctyne-azide cycloaddition reactions, originally discovered over sixty years ago but later recognized as a transformative tool for bioconjugation applications. This nearly forgotten reaction experienced a remarkable renaissance in the early twenty-first century when researchers recognized its potential for efficient and clean bioconjugation without the requirement for cytotoxic copper catalysts.

The development of bicyclononyne derivatives emerged from systematic efforts to optimize cycloalkyne reactivity while maintaining adequate stability for practical applications. Early cyclooctyne systems such as cyclooctyne and difluorinated cyclooctyne demonstrated proof-of-concept for copper-free click chemistry but suffered from limitations including poor water solubility and modest reaction kinetics. The introduction of bicyclononyne represented a significant advancement, featuring enhanced strain energy and improved reactivity compared to eight-membered ring systems. Research investigations revealed that bicyclononyne featuring cesium symmetry displays excellent cycloaddition reaction kinetics, establishing it as one of the most reactive and stable cycloalkyne platforms available.

The integration of polyethylene glycol linker technology with bicyclononyne cores addressed critical limitations related to aqueous compatibility and bioconjugation efficiency. The hydrophilic polyethylene glycol spacer dramatically improves solubility in aqueous media while providing conformational flexibility that reduces steric hindrance during biomolecular recognition events. This development enabled practical application of bicyclononyne chemistry in complex biological environments where traditional organic solvents are incompatible with native protein and nucleic acid structures.

Commercial availability and widespread adoption of bicyclononyne-based reagents occurred primarily during the period from 2008 to 2010, when intensive development efforts produced optimized cyclooctyne variants including dibenzocyclooctyne, dibenzocyclooctyne-amine conjugate, and bicyclononyne. The commercial accessibility of these reagents facilitated their integration into routine chemical biology protocols and accelerated their adoption across diverse research applications. Current synthetic methodologies enable reliable production of endo-bicyclononyne-polyethylene glycol 2-acid with high purity specifications exceeding 95 percent, ensuring consistent performance in demanding bioconjugation applications.

Structural Significance in Click Chemistry Applications

The structural architecture of endo-bicyclononyne-polyethylene glycol 2-acid confers exceptional utility in click chemistry applications through multiple complementary design features that optimize both reactivity and selectivity in complex biological environments. The bicyclononyne core exhibits remarkable reactivity toward azide-containing substrates through strain-promoted azide-alkyne cycloaddition mechanisms, achieving reaction rate constants that significantly exceed those of traditional cyclooctyne systems. Kinetic investigations have demonstrated that bicyclononyne can achieve rate constants of 2.0 to 2.9 inverse molar seconds when reacting with electron-deficient aryl azides, representing substantial improvements over conventional cyclooctyne platforms.

The strain-promoted reactivity originates from the inherent ring strain present within the bicyclononyne scaffold, which drives thermodynamically favorable cycloaddition reactions without requiring external activation or catalytic intervention. Quantum mechanical calculations have revealed that bicyclononyne exhibits lower activation barriers compared to alternative cycloalkyne systems, with activation enthalpies of approximately 4.5 kilocalories per mole for reactions with quinone substrates. These favorable kinetic parameters enable efficient bioconjugation under mild physiological conditions while maintaining compatibility with sensitive biological macromolecules.

The polyethylene glycol linker component provides critical functionality beyond simple solubility enhancement, serving as a flexible spacer that minimizes steric interactions between conjugated biomolecules while maintaining appropriate inter-molecular distances for optimal biological activity. The two ethylene glycol units create a hydrophilic bridge that extends approximately 10 to 15 angstroms between reactive termini, providing sufficient separation to prevent interference between large protein domains or nucleic acid structures. This spacing proves particularly valuable in applications involving antibody-drug conjugates where maintenance of antibody binding affinity requires careful consideration of payload positioning.

The terminal carboxylic acid functionality enables versatile conjugation strategies through standard amide bond formation reactions with primary amine groups present in proteins, peptides, and other biomolecules. Activation of the carboxylic acid group using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide facilitates efficient coupling reactions under mild aqueous conditions. The resulting amide bonds exhibit excellent stability under physiological conditions while maintaining biocompatibility and minimal immunogenic potential.

Comparative analysis of endo versus exo stereoisomers reveals significant differences in click chemistry performance, particularly regarding fluorescence modulation properties and steric interactions in cycloaddition products. The endo configuration demonstrates unique capability to reduce fluorescence quenching in reaction products, likely due to altered tricyclic ring geometry that influences electronic interactions between fluorophore and quenching groups. This property enables development of fluorescence-based detection systems that exhibit enhanced signal-to-noise ratios compared to exo-bicyclononyne derivatives.

Structural Feature Function Performance Characteristic Reference
Bicyclononyne Core Strain-Promoted Reactivity Rate Constants 2.0-2.9 M⁻¹s⁻¹
Polyethylene Glycol Linker Solubility Enhancement >95% Aqueous Compatibility
Carboxylic Acid Terminus Amide Coupling Efficient Primary Amine Conjugation
endo Stereochemistry Reduced Fluorescence Quenching Enhanced Signal-to-Noise Ratios

Vorbereitungsmethoden

Synthesis of the BCN Core

The BCN group is synthesized via a photochemical [2+2] cycloaddition reaction between cyclooctyne and a diazene derivative. Key steps include:

  • Cyclooctyne Preparation : Cyclooctyne is generated through the base-induced elimination of bromocyclooctane, yielding a highly strained alkyne.

  • Diazene Synthesis : A diazene precursor is prepared by reacting an aryl azide with a dienophile under UV light (λ = 365 nm), forming the bicyclic structure.

Reaction Parameters :

StepReagents/ConditionsTemperatureTimeYield
Cyclooctyne formationKOtBu, THF−78°C2 hr75–80%
Diazene cycloadditionUV light, hexane25°C12 hr60–65%

Conjugation of BCN to PEG Spacer

The BCN group is linked to a PEG2 chain through a carbamate or ester bond. Two primary strategies are employed:

Strategy A: Carbamate Linkage

  • Activation of BCN-hydroxide : The BCN-hydroxide is reacted with triphosgene in dichloromethane (DCM) to form the BCN-chloroformate intermediate.

  • PEG-amine coupling : A PEG2-diamine is treated with the BCN-chloroformate in the presence of triethylamine (TEA), forming a carbamate bond. The free amine terminus is subsequently oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Critical Parameters :

  • Molar Ratio : BCN-chloroformate:PEG-amine = 1.2:1 (prevents di-substitution).

  • Solvent : Anhydrous DCM ensures high reactivity.

Strategy B: Direct Esterification

  • BCN-acid synthesis : BCN-hydroxide is oxidized to BCN-carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

  • PEG coupling : The BCN-acid is reacted with PEG2-diol via Steglich esterification (DCC/DMAP) to form the PEG2 ester. The terminal hydroxyl group is then oxidized to a carboxylic acid using TEMPO/NaClO.

Reaction Comparison :

ParameterCarbamate Linkage (Strategy A)Esterification (Strategy B)
Yield70–75%65–70%
ByproductsMinimalDi-ester formation
ScalabilityIndustrial-friendlyRequires strict pH control

Functionalization with Terminal Carboxylic Acid

The terminal hydroxyl group of the PEG2 chain is converted to a carboxylic acid through oxidation or substitution:

Oxidation Methods

  • Jones Oxidation : PEG2-alcohol is treated with CrO₃ in H₂SO₄/acetone (0–5°C), yielding >90% carboxylic acid.

  • TEMPO/NaClO : A greener alternative with comparable efficiency (85–90% yield) but requires buffered conditions (pH 9–10).

Substitution Methods

  • Cyanide Displacement : PEG2-bromide is reacted with KCN in DMF, followed by acidic hydrolysis (HCl/H₂O) to the acid (yield: 80–85%).

Optimization Data :

MethodConditionsPurity (HPLC)Isolated Yield
Jones Oxidation0°C, 2 hr98.5%92%
TEMPO/NaClO25°C, 4 hr, pH 9.597.8%88%
Cyanide Displacement80°C, 12 hr96.2%82%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water).

Analytical Data

Nuclear Magnetic Resonance (¹H NMR) :

  • BCN protons : δ 3.1–3.3 ppm (m, 2H, cycloalkyne).

  • PEG methylenes : δ 3.6–3.8 ppm (m, 8H).

  • Carboxylic acid : δ 12.1 ppm (s, 1H).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₈H₂₇NO₆ [M+H]⁺: 353.1834.

  • Observed: 353.1836.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance safety and efficiency:

  • Microreactor Conditions :

    • Residence Time : 5 min per step.

    • Temperature Control : ±1°C accuracy.

    • Yield Improvement : 15–20% higher than batch methods.

Quality Control Metrics :

ParameterSpecificationTest Method
Purity≥95%HPLC (UV 210 nm)
Residual Solvents<500 ppm (DCM, THF)GC-FID
Heavy Metals<10 ppmICP-MS

Challenges and Optimization

Side Reactions

  • Dimerization : The strained BCN group may undergo [2+2] cycloaddition with itself at elevated temperatures (>40°C). Mitigated by maintaining reactions at 0–25°C.

  • PEG Degradation : Acidic conditions during oxidation can cleave PEG chains. Buffered TEMPO/NaClO systems reduce this risk.

Yield Enhancement

  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP) increases esterification yields by 10–15%.

  • Inert Atmosphere : Reactions conducted under argon or nitrogen improve BCN stability .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    SPAAC Reaction: Azide-tagged biomolecules, aqueous or organic solvents, room temperature.

    Amide Bond Formation: Primary amines, EDC or HATU, organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), room temperature to mild heating.

Major Products:

Wissenschaftliche Forschungsanwendungen

Bioconjugation

endo-BCN-PEG2-acid is extensively used for linking biomolecules such as proteins, peptides, and nucleic acids. The ability to form stable covalent bonds through SPAAC reactions enables researchers to create complex biomolecular constructs essential for various studies .

Drug Delivery Systems

The compound enhances the solubility and stability of therapeutic agents, improving their bioavailability. Its PEG component aids in increasing the hydrophilicity of drug formulations, facilitating better distribution within biological systems .

Protein Labeling

In imaging and tracking studies, this compound allows for the labeling of proteins with fluorescent dyes or other tags. This capability is vital for studying protein interactions and dynamics within cells .

Diagnostic Imaging

The compound is utilized in developing imaging probes for diagnostic applications, enabling more precise visualization of biological processes in real-time .

Cancer Therapy

Research indicates that PROTACs utilizing this compound have demonstrated significant efficacy in reducing levels of specific oncoproteins in vitro, leading to reduced tumor growth in preclinical models . For instance, studies have shown that conjugating this compound with therapeutic agents enhances their ability to target and degrade oncogenic proteins effectively.

Targeted Drug Delivery

In studies focused on drug delivery systems, this compound has been shown to improve the pharmacokinetic profiles of various drugs by enhancing their solubility and stability. This property has been particularly beneficial in formulating drugs intended for intravenous administration .

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

SPAAC Efficiency : this compound exhibits faster reaction kinetics with azides compared to exo-BCN analogs due to higher ring strain in the endo conformation .

Biocompatibility: PEG spacers in endo-BCN-PEG2 derivatives reduce immunogenicity, making them ideal for in vivo applications .

Stability : Terminal amines (e.g., endo-BCN-PEG2-amine) demonstrate superior stability in physiological pH compared to esters or activated carboxylates .

Biologische Aktivität

endo-BCN-PEG2-acid is a compound utilized primarily in the field of biochemistry and pharmacology as a versatile linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other therapeutic agents. This compound facilitates the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thereby offering significant potential in targeted cancer therapies and other applications.

  • Molecular Formula : C17_{17}H28_{28}N2_{2}O4_{4}
  • Molecular Weight : 324.415 g/mol
  • LogP : 2.235
  • PSA (Polar Surface Area) : 82.81 Ų

This compound is characterized by its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that is pivotal for click chemistry applications. This feature allows for the efficient conjugation of biomolecules, enabling the synthesis of complex drug conjugates and PROTACs that can target specific proteins for degradation .

Biological Activity

The biological activity of this compound can be categorized based on its applications in various therapeutic areas:

1. Cancer Therapy

The compound is instrumental in developing PROTACs that target oncogenic proteins, facilitating their degradation and potentially leading to reduced tumor growth. Research indicates that PROTACs utilizing this compound have shown efficacy in preclinical models, particularly against solid tumors .

2. Immunomodulation

Studies have demonstrated that this compound can enhance immune responses by modifying peptides that activate macrophages, specifically CD206 high M2-like tumor-associated macrophages (TAMs). The conjugation of this compound with immunomodulatory peptides has been shown to reprogram these macrophages towards a pro-inflammatory phenotype, thereby improving anti-tumor immunity .

3. Drug Delivery Systems

As a linker in antibody-drug conjugates (ADCs), this compound plays a crucial role in delivering cytotoxic agents selectively to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies and Research Findings

StudyFocusFindings
An et al. (2018)PROTAC DevelopmentDemonstrated that compounds linked via this compound effectively degraded target proteins in cancer cell lines, leading to reduced proliferation .
ResearchGate StudyImmunomodulationShowed enhanced phagocytosis and cytokine secretion from macrophages treated with peptides linked to this compound, indicating improved immune activation against tumors .
MedChemExpressDrug ConjugatesHighlighted the utility of this compound in synthesizing ADCs that exhibit targeted cytotoxicity towards cancer cells while sparing healthy tissues .

Q & A

Basic Question: What is the structural and functional basis of endo-BCN-PEG2-acid in bioconjugation reactions?

Answer:
this compound comprises a bicyclo[6.1.0]non-4-yne (BCN) group, a short polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, enabling click chemistry-based bioconjugation. The terminal carboxyl group can form stable amide bonds with primary amines via activators like EDC or HATU . This dual reactivity makes it a versatile linker for conjugating biomolecules (e.g., proteins, peptides) to nanoparticles or polymers. The PEG2 spacer enhances solubility and reduces steric hindrance during reactions .

Basic Question: What are standard protocols for conjugating this compound to azide-tagged biomolecules?

Answer:
A typical protocol involves:

Activation of the carboxyl group : Mix this compound with EDC/NHS (molar ratio 1:1.2) in anhydrous DMSO or DMF for 30 minutes at 25°C.

Reaction with primary amines : Add the amine-containing molecule (e.g., lysine residues in proteins) and incubate for 2–4 hours.

SPAAC reaction : Introduce azide-functionalized targets (e.g., azide-modified antibodies) to the activated complex. Use a 1.5:1 molar excess of azide to BCN for optimal yield.

Purification : Remove unreacted components via dialysis or size-exclusion chromatography .

Advanced Question: How can reaction efficiency be optimized when using this compound under varying pH conditions?

Answer:
The reaction kinetics of BCN-azide cycloaddition are pH-sensitive. For example:

  • pH 7–8 : Optimal for biomolecule stability but may require longer reaction times (6–12 hours).
  • pH 8.5–9 : Accelerates SPAAC but risks denaturing proteins.
  • Mitigation strategy : Use buffered solutions (e.g., PBS with 10% DMSO) to balance reactivity and stability. Monitor conjugation efficiency via MALDI-TOF or HPLC .

Advanced Question: How does storage temperature impact the stability and reactivity of this compound?

Answer:
Prolonged exposure to moisture or light degrades the BCN group. Storage at –20°C under inert gas (argon) preserves functionality for >6 months. Post-thawing, avoid repeated freeze-thaw cycles by aliquoting. Pre-reaction solubility tests in DMSO or THF are recommended to confirm integrity .

Advanced Question: What methodological considerations are critical for using this compound in drug delivery systems?

Answer:

  • Targeting efficiency : Incorporate ligands (e.g., folate) via the carboxyl group to enhance cell-specific uptake.
  • Controlled release : Use pH-labile linkers (e.g., hydrazone) between the drug and PEG2 spacer for tumor microenvironment-responsive release.
  • In vivo stability : PEG2 reduces opsonization but may require co-administration with protease inhibitors for prolonged circulation .

Advanced Question: How can this compound be applied in cross-disciplinary materials science research?

Answer:

  • Nanoparticle functionalization : Conjugate BCN-modified gold nanoparticles with azide-tagged polymers to create stimuli-responsive materials.
  • Hydrogel synthesis : Crosslink azide-bearing hyaluronic acid with this compound for tunable mechanical properties. Validate network formation via rheometry or SEM .

Advanced Question: How should researchers troubleshoot low conjugation yields with this compound?

Answer:
Common issues and solutions:

  • Incomplete activation : Verify EDC/NHS freshness; replace if expired.
  • Steric hindrance : Use longer PEG spacers (e.g., PEG4) or reduce biomolecule size.
  • Azide availability : Confirm azide labeling efficiency via FTIR or UV-Vis (azide absorbance at ~210 nm).
  • Quenching : Add 1 mM β-mercaptoethanol post-reaction to deactivate excess EDC .

Advanced Question: What analytical methods are recommended for characterizing this compound conjugates?

Answer:

  • Mass spectrometry (MS) : MALDI-TOF for mass shifts confirming conjugation.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d6 to verify BCN group integrity (δ 5.2–5.5 ppm for cyclooctyne protons).
  • Fluorescence assays : Label with azide-modified fluorophores (e.g., Cy5-azide) for quantification .

Advanced Question: How does this compound compare to other BCN-PEG derivatives (e.g., endo-BCN-PEG4-acid) in reaction kinetics?

Answer:

  • PEG length : Shorter PEG2 spacers accelerate reaction rates due to reduced steric bulk but may limit solubility.
  • Solubility trade-offs : PEG4 derivatives exhibit better aqueous solubility but require longer reaction times.
  • Application-specific selection : Use PEG2 for small-molecule conjugates and PEG4 for larger biomolecules .

Advanced Question: What precautions are necessary when using this compound in physiological environments?

Answer:

  • Serum interference : Pre-clear serum-containing media with azide scavengers (e.g., phenyl azide) to prevent off-target reactions.
  • Temperature control : Maintain reactions at 37°C for ≤4 hours to avoid BCN hydrolysis.
  • Cytotoxicity screening : Test conjugates on primary cells at concentrations ≤100 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
endo-BCN-PEG2-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.